molecular formula C21H23NO3 B13959131 (9H-fluoren-9-yl)methyl 2-hydroxy-2-(piperidin-2-yl)acetate

(9H-fluoren-9-yl)methyl 2-hydroxy-2-(piperidin-2-yl)acetate

Cat. No.: B13959131
M. Wt: 337.4 g/mol
InChI Key: RLFDXZYQWNVINI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

FMOC-2-PIPERIDYLMETHANOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize FMOC-2-PIPERIDYLMETHANOL.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

FMOC-2-PIPERIDYLMETHANOL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of FMOC-2-PIPERIDYLMETHANOL involves its role as a protecting group in organic synthesis. The compound protects the piperidine amine group from other reactants in chemical reactions. The protecting group can be removed under appropriate conditions to reactivate the piperidine amine group . This process is crucial in the synthesis of peptides and other complex organic molecules.

Comparison with Similar Compounds

FMOC-2-PIPERIDYLMETHANOL can be compared with other similar compounds, such as:

    1-Fmoc-2-(hydroxymethyl)piperidine: This compound is structurally similar and shares similar properties and applications.

    N-FMOC-2-PIPERIDINEMETHANOL: Another similar compound with comparable uses in organic synthesis.

    1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-, 9H-fluoren-9-ylmethyl ester: This compound also serves as a protecting group in organic synthesis.

The uniqueness of FMOC-2-PIPERIDYLMETHANOL lies in its high thermal stability, solubility in organic solvents, and its ability to form hydrogen bonds, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-hydroxy-2-piperidin-2-ylacetate

InChI

InChI=1S/C21H23NO3/c23-20(19-11-5-6-12-22-19)21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20,22-23H,5-6,11-13H2

InChI Key

RLFDXZYQWNVINI-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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